molecular formula C12H15BrN2 B8656493 6-Bromo-2-(tert-butyl)-1-methyl-1H-benzo[d]imidazole

6-Bromo-2-(tert-butyl)-1-methyl-1H-benzo[d]imidazole

Cat. No. B8656493
M. Wt: 267.16 g/mol
InChI Key: PIHSBFFZZILNOG-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

To a stirred solution of 2,2-dimethylpropionic acid (304 mg) and 4-bromo-N2-methylbenzene-1,2-diamine (400 mg) was added POCl3 (5 ml), and the mixture was heated at reflux for 4 h. The mixture was then cooled to room temperature, and poured into ice-cold saturated NaHCO3 solution. The mixture was extracted with EtOAc, and the organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (200 mg) as a light orange solid.
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](O)=O.[Br:8][C:9]1[CH:10]=[C:11]([NH:16][CH3:17])[C:12]([NH2:15])=[CH:13][CH:14]=1.O=P(Cl)(Cl)Cl>>[Br:8][C:9]1[CH:14]=[CH:13][C:12]2[N:15]=[C:3]([C:2]([CH3:7])([CH3:6])[CH3:1])[N:16]([CH3:17])[C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
304 mg
Type
reactant
Smiles
CC(C(=O)O)(C)C
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=C(C(=CC1)N)NC
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
poured into ice-cold saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(N(C(=N2)C(C)(C)C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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